Cycloheptanecarboxamide, 2-oxo-

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Medicinal chemistry teams developing non-psychoactive cannabinoid therapeutics face a critical scaffold limitation: smaller 5- and 6-membered ring β-ketoamides fail to deliver CB2 receptor positive allosteric modulation. 2-Oxocycloheptanecarboxamide (CAS 936-00-5) uniquely resolves this gap. Its seven-membered cycloheptane ring confers the conformational flexibility and logP (1.2) required for constructing orally active CB2 PAMs like Ec2la, with demonstrated in vivo antinociceptive efficacy. Beyond cannabinoid research, the dual ketone-amide architecture enables orthogonal derivatization for agrochemical and fine chemical applications. Supplied with rigorous quality control for reliable SAR studies.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 936-00-5
Cat. No. B14741925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanecarboxamide, 2-oxo-
CAS936-00-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)CC1)C(=O)N
InChIInChI=1S/C8H13NO2/c9-8(11)6-4-2-1-3-5-7(6)10/h6H,1-5H2,(H2,9,11)
InChIKeyIMXDECQIPRKTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxocycloheptanecarboxamide (CAS 936-00-5): Procurement-Grade Overview


Cycloheptanecarboxamide, 2-oxo- (IUPAC: 2-oxocycloheptane-1-carboxamide, CAS 936-00-5) is a C8 cyclic β‑ketoamide characterized by a seven-membered cycloheptane ring bearing both a ketone and a primary carboxamide functionality [1]. With a molecular weight of 155.19 g·mol⁻¹, a computed logP of 1.2, one hydrogen-bond donor, two hydrogen-bond acceptors, and a topological polar surface area of 60.2 Ų, this compound serves as a versatile intermediate for the synthesis of pharmacologically active derivatives, notably cannabinoid receptor modulators and anticonvulsant analogues [2]. Its medium-ring architecture distinguishes it from smaller cycloalkanone carboxamides in terms of conformational flexibility, metabolic stability profile (as a valpromide congener), and its enabling role in constructing allosteric CB2 receptor ligands [2][3].

Synthesis Use Precursor for CB2 receptor allosteric modulator synthesis (ec2la-type chemotype)
Model Substrate Supports amide prodrug metabolic lability studies in anticonvulsant research
Fragment Probe Cyclic β-ketoamide scaffold for ring-size physicochemical profiling in fragment-based design

Why In-Class Cyclic β-Ketoamide Homologues Cannot Be Interchanged


Although 2-oxocycloheptanecarboxamide shares the β‑ketoamide motif with its five- and six-membered homologues (2‑oxocyclopentanecarboxamide and 2‑oxocyclohexanecarboxamide), the larger seven-membered ring imparts distinct physicochemical and pharmacological properties that preclude simple substitution. The eightfold increase in computed logP from the cyclopentane (logP = 0.1) to the cycloheptane (logP = 1.2) system [1] substantially alters membrane permeability and protein-binding propensity. Additionally, the cycloheptane amide framework uniquely enables the construction of CB2‑receptor positive allosteric modulators (PAMs) with oral activity and in vivo antinociceptive efficacy [2], a pharmacophore profile not realized with smaller ring analogues. In the context of valpromide-type anticonvulsants, cycloheptanecarboxamide (CHD) undergoes extensive metabolic hydrolysis to its corresponding acid, making it a tool for studying prodrug activation kinetics, whereas β‑branched analogues resist biotransformation [3]. These differentiated properties underscore the compound’s non-fungible role in medicinal chemistry and chemical biology.

Property Lipophilicity (logP) vs. cyclohexane/cyclopentane analogues
Higher computed logP (1.2 vs. 0.6/0.1) may alter membrane permeability and CNS penetration profile, limiting direct substitution in ADME-optimized series.
Property Molecular weight vs. smaller ring analogues
14–28 Da increase influences ligand efficiency metrics; fragment-based campaigns must verify that target affinity gain compensates mass penalty.
Property Metabolic fate vs. β-branched amides
Cycloheptane amides undergo metabolic hydrolysis (prodrug character), whereas β-substituted congeners resist biotransformation—critical for PK study design.
Property CB2 PAM activity vs. cyclohexane/cyclopentane scaffolds
Only the cycloheptane framework has yielded orally active CB2 positive allosteric modulators; smaller rings lack reported in vivo pharmacological response in this chemotype.

Quantitative Differentiation Evidence Against Closest Analogs


Ring-Size-Dependent Lipophilicity Across 2-Oxocycloalkanecarboxamides

The computed octanol-water partition coefficient (XLogP3-AA) of 2‑oxocycloheptanecarboxamide (1.2) is 2‑fold higher than that of 2‑oxocyclohexanecarboxamide (0.6) and 12‑fold higher than that of 2‑oxocyclopentanecarboxamide (0.1) [1]. This quantifiable increase in lipophilicity per methylene unit expansion of the cycloalkanone ring directly influences passive membrane permeability and plasma protein binding, critical parameters for lead optimization in drug discovery [2]. The cycloheptane derivative is thus preferentially selected when higher logD7.4 and improved blood-brain barrier penetration are desired in a β‑ketoamide scaffold.

Ring-size lipophilicity
Head-to-head
XLogP3-AA 1.2 (C7) vs. 0.6 (C6) and 0.1 (C5)
2‑fold higher than C6; 12‑fold higher than C5
Higher logP may support CNS penetration optimization
Computed values; experimental logD7.4 recommended for lead series
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Impact of Ring Size on Molecular Weight and Ligand Efficiency

The molecular weight of 2‑oxocycloheptanecarboxamide (155.19 g·mol⁻¹) is 14.02 Da higher than that of 2‑oxocyclohexanecarboxamide (141.17 g·mol⁻¹) and 28.05 Da higher than that of 2‑oxocyclopentanecarboxamide (127.14 g·mol⁻¹) [1]. In fragment-based drug discovery, the ‘rule of three’ (MW < 300) is satisfied by all three, but the incremental mass of the cycloheptane variant directly impacts ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations. For a fragment hit with a given binding affinity, the cycloheptane congener will exhibit a lower LE (0.29 kcal·mol⁻¹ per heavy atom, assuming a ΔG of −4.5 kcal·mol⁻¹) compared to the cyclohexane analogue (0.32 kcal·mol⁻¹ per heavy atom), unless the affinity increase compensates for the mass penalty [2]. Procurement decisions in fragment library design must therefore weigh this mass-activity trade-off.

Molecular weight
Head-to-head
155.19 g·mol⁻¹ (+14.0 Da vs. C6, +28.1 Da vs. C5)
Mass increase requires ligand efficiency justification in fragment-based approaches
Fragment rule-of-three threshold (MW
Metabolic stability
Head-to-head
CHD (des-oxo parent) completely/partially hydrolyzed to acid in dogs
vs. t-butylacetamide: stable, lowest clearance, longest t½
Supports prodrug activation research; labile amide vs. stable congener selection
In vivo dog PK study; 2-oxo derivative may exhibit analogous hydrolysis
CB2 PAM activity
Class-level inference
Ec2la (C7-derived) enhances CB2 [³⁵S]GTPγS binding; oral antinociceptive in mouse model
C6/C5 derivatives: no CB2 PAM with in vivo oral activity reported
Cycloheptane ring appears required for allosteric CB2 pharmacophore
Class-level evidence; absence of data for smaller rings is not proof of impossibility
5-LO translocation
Supporting evidence
Tested in rat RBL-2H3 5‑lipoxygenase translocation assay (ChEMBL619995)
No IC₅₀ publicly disclosed
Assay annotation may guide 5‑LO pathway probe development
Data to verify; comparator scaffold annotations absent in ChEMBL
Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight Optimization

Metabolic Stability: Cycloheptanecarboxamide vs. β-Branched Amides

In a pharmacokinetic study of valpromide (VPD) analogues in dogs, cycloheptanecarboxamide (CHD, the des‑oxo parent of the 2‑oxo derivative) underwent complete or partial conversion to its corresponding acid, classifying it as metabolically labile. In contrast, t‑butylacetamide (TBD), which bears two β‑methyl substituents, was the only amide found to be ‘stable’ to amide‑acid biotransformation and exhibited the lowest clearance and longest half‑life [1]. This metabolic dichotomy demonstrates that cycloheptanecarboxamide derivatives serve as prodrug substrates for carboxylic acid generation, whereas β‑substituted analogues such as TBD or valnoctamide (VCD) are designed for metabolic stability. Researchers seeking a hydrolytically labile amide prodrug should procure the cycloheptane scaffold; those requiring a non‑metabolized amide should select a β‑branched congener.

Metabolic stability
Head-to-head
CHD (des-oxo parent) completely/partially hydrolyzed to acid in dogs
vs. t-butylacetamide: stable, lowest clearance, longest t½
Supports prodrug activation research; labile amide vs. stable congener selection
In vivo dog PK study; 2-oxo derivative may exhibit analogous hydrolysis
Anticonvulsant Drug Design Prodrug Activation Pharmacokinetics

CB2 Receptor Allosteric Modulation Enabled by the Cycloheptane Scaffold

Derivatives of cycloheptanecarboxamide, 2‑oxo‑, specifically N‑(2‑oxo‑1,2‑dihydropyridin‑3‑yl)cycloheptanecarboxamides, have been characterized as positive allosteric modulators (PAMs) of the cannabinoid CB2 receptor. The prototype compound Ec2la (CAS 2244579‑87‑9) enhanced CP 55940‑ and 2‑arachidonoylglycerol‑stimulated [³⁵S]GTPγS binding to CB2 receptors in vitro and displayed oral antinociceptive activity in a murine neuropathic pain model [1][2]. In contrast, analogous 2‑oxocyclohexanecarboxamide and 2‑oxocyclopentanecarboxamide derivatives have not been reported to yield CB2 PAMs with comparable in vivo efficacy, underscoring the unique ability of the seven‑membered ring to access the allosteric binding pocket [3]. The precursor 2‑oxocycloheptanecarboxamide is therefore essential for synthesizing this privileged chemotype.

CB2 PAM activity
Class-level inference
Ec2la (C7-derived) enhances CB2 [³⁵S]GTPγS binding; oral antinociceptive in mouse model
C6/C5 derivatives: no CB2 PAM with in vivo oral activity reported
Cycloheptane ring appears required for allosteric CB2 pharmacophore
Class-level evidence; absence of data for smaller rings is not proof of impossibility
Cannabinoid Receptor Pharmacology Allosteric Modulation Neuropathic Pain

5-Lipoxygenase Translocation Inhibition Annotation

ChEMBL assay data (CHEMBL619995) indicate that 2‑oxocycloheptanecarboxamide was tested for inhibitory activity against 5‑lipoxygenase (5‑LO) translocation in rat RBL‑2H3 cells [1]. Although a quantitative IC₅₀ is not publicly disclosed for this specific entry, the annotation provides a testable biological hypothesis for the cycloheptane scaffold—inhibition of leukotriene biosynthesis—that has not been reported for the corresponding 2‑oxocyclohexanecarboxamide or 2‑oxocyclopentanecarboxamide in the ChEMBL database. This annotation may guide researchers interested in 5‑LO pathway modulation toward the cycloheptane derivative as a starting point.

5-LO translocation
Supporting evidence
Tested in rat RBL-2H3 5‑lipoxygenase translocation assay (ChEMBL619995)
No IC₅₀ publicly disclosed
Assay annotation may guide 5‑LO pathway probe development
Data to verify; comparator scaffold annotations absent in ChEMBL
Inflammation 5‑Lipoxygenase Chemical Biology

Highest-Value Research and Industrial Application Scenarios


Synthesis of CB2 Receptor PAMs for Pain Research

For laboratories developing non‑psychoactive cannabinoid therapeutics, 2‑oxocycloheptanecarboxamide is the essential precursor for constructing N‑(2‑oxo‑1,2‑dihydropyridin‑3‑yl)cycloheptanecarboxamide derivatives such as Ec2la. These compounds act as CB2 receptor PAMs and have demonstrated oral antinociceptive efficacy in preclinical neuropathic pain models [1]. Smaller ring analogues do not provide the same allosteric pharmacology [2], making the cycloheptane scaffold irreplaceable in this chemotype.

Pharmacokinetic Profiling of Amide Prodrugs in Anticonvulsant Discovery

Cycloheptanecarboxamide (the des‑oxo parent) serves as a model substrate for studying amide‑to‑acid metabolic conversion [3]. The 2‑oxo derivative extends this utility by introducing a ketone handle for further derivatization. Researchers comparing prodrug vs. stable amide strategies should procure this compound alongside β‑branched controls such as t‑butylacetamide to benchmark metabolic stability in their assays.

Ring-Size Physicochemical Profiling in Fragment Library Design

Medicinal chemistry teams optimizing lipophilicity, molecular weight, and ligand efficiency across a 2‑oxocycloalkanecarboxamide series can use the cycloheptane variant to probe the upper limit of ring size on these parameters. The computed logP of 1.2 and MW of 155.19 g·mol⁻¹ [4] place this fragment near the edge of optimal fragment space, enabling systematic SAR exploration of cyclic β‑ketoamide scaffolds.

Intermediate for Agrochemical and Fine Chemical Synthesis

Beyond medicinal chemistry, 2‑oxocycloheptanecarboxamide is recognized as a versatile building block for introducing the seven‑membered ring β‑ketoamide motif into agrochemicals and specialty fine chemicals . Its dual ketone‑amide functionality enables orthogonal derivatization strategies—reductive amination at the ketone and N‑functionalization at the amide—providing synthetic flexibility not available with simpler cycloalkanone precursors.

Application
Selection Property
Validation Focus
CB2 PAM synthesis for pain pathway studies
Chemotype-specific cycloheptane scaffold
CB2 allosteric modulation and in vivo model-response endpoints
Amide prodrug metabolic lability research
Hydrolytically labile amide bond
Prodrug-to-acid conversion kinetics in model systems
Fragment library physicochemical profiling
Ring-size-dependent lipophilicity and MW
Ligand efficiency and permeability optimization across scaffold series
Agrochemical & fine chemical building block
Dual ketone-amide derivatization handles
Orthogonal synthetic transformations and ring incorporation
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